Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16232087
InChI: InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-9(13)11-5-6-12(7)8/h7-8H,2-6H2,1H3,(H,11,13)
SMILES:
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate

CAS No.:

Cat. No.: VC16232087

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name ethyl 1-oxo-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-6-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-9(13)11-5-6-12(7)8/h7-8H,2-6H2,1H3,(H,11,13)
Standard InChI Key BOGMPAMWYXPGOI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC2N1CCNC2=O

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate features a bicyclic system comprising a piperazine ring fused to a pyrrole moiety, with an octahydro configuration that enhances its three-dimensional rigidity. The ester group at position 6 and the ketone at position 1 are critical for its reactivity and pharmacological interactions.

Table 1: Molecular Properties of Ethyl 1-Oxo-Octahydropyrrolo[1,2-a]Piperazine-6-Carboxylate

PropertyValue
Molecular FormulaC10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight212.25 g/mol
IUPAC NameEthyl 1-oxo-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-6-carboxylate
Canonical SMILESCCOC(=O)C1CCC2N1CCNC2=O
PubChem CID59144394

The compound’s stereochemistry, particularly the (8aS) configuration in related derivatives, has been shown to influence binding affinities to enzymatic targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal in confirming its structure. The 1H^1\text{H}-NMR spectrum typically reveals signals for the ethyl ester group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and the piperazine protons (δ 2.8–3.5 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretches of the ketone (≈1700 cm1^{-1}) and ester (≈1730 cm1^{-1}) groups.

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate involves multistep reactions, often starting from pyrrolidine or piperazine precursors. Key steps include:

  • Cyclocondensation: Formation of the pyrrolo[1,2-a]piperazine core via acid-catalyzed cyclization.

  • Oxidation: Introduction of the ketone group at position 1 using oxidizing agents like potassium permanganate.

  • Esterification: Attachment of the ethyl carboxylate group via nucleophilic acyl substitution.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclocondensationH2_2SO4_4, 80°C, 12 h65
OxidationKMnO4_4, H2_2O, RT, 6 h72
EsterificationEthanol, HCl gas, 0°C, 3 h85

Purification and Analytical Techniques

Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) monitors reaction progress. Final purification employs column chromatography or recrystallization from ethanol. Purity is verified via HPLC (>98%) and melting point analysis (decomposes at 210–212°C).

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Its mechanism involves disruption of cell membrane integrity and inhibition of ergosterol biosynthesis.

Antitumor Effects

In vitro studies demonstrate dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines (IC50_{50} = 12–18 µM). The ketone group facilitates redox cycling, generating reactive oxygen species (ROS) that induce apoptosis.

Kinase Inhibition

Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate acts as a dual inhibitor of cyclin-dependent kinases (CDK2/4) and MAPK/ERK kinases (IC50_{50} = 0.4–0.9 µM). Molecular docking studies reveal hydrogen bonding with kinase ATP-binding pockets.

ActivityTarget/ModelEfficacy (IC50_{50}/MIC)
AntimicrobialS. aureus8 µg/mL
AntitumorMCF-7 cells12 µM
Kinase InhibitionCDK20.4 µM

Pharmaceutical Applications and Research Directions

Drug Development

The compound’s multifunctional profile positions it as a lead structure for:

  • Anticancer agents: Analogues with fluorinated ethyl groups show enhanced blood-brain barrier penetration.

  • Anti-inflammatory drugs: COX-2 selectivity ratios of 15:1 (COX-2 vs. COX-1) reduce gastrointestinal toxicity.

Preclinical Studies

Pharmacokinetic studies in rodents indicate moderate oral bioavailability (≈40%) and a half-life of 3.2 hours. Metabolites identified via LC-MS include hydroxylated and de-esterified derivatives.

Challenges and Future Work

Current limitations include poor aqueous solubility (0.2 mg/mL at pH 7.4) and first-pass metabolism. Nanoformulation strategies (e.g., liposomes, polymeric nanoparticles) are under investigation to improve delivery.

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